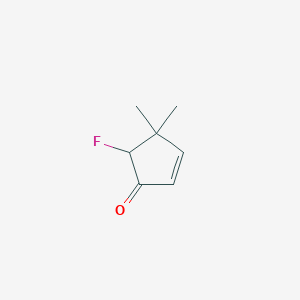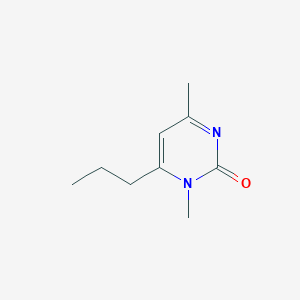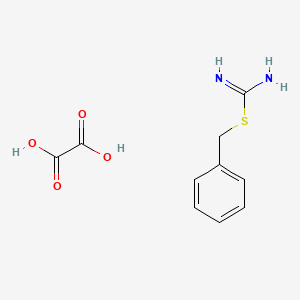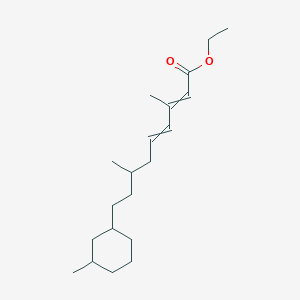
5-Fluoro-4,4-dimethylcyclopent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-4,4-dimethylcyclopent-2-en-1-one is a fluorinated derivative of 4,4-dimethylcyclopent-2-en-1-one
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4,4-dimethylcyclopent-2-en-1-one typically involves the fluorination of 4,4-dimethylcyclopent-2-en-1-one. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of fluorinating agents to maintain safety and efficiency.
化学反应分析
Types of Reactions
5-Fluoro-4,4-dimethylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, replacing it with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
5-Fluoro-4,4-dimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of 5-Fluoro-4,4-dimethylcyclopent-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins.
相似化合物的比较
Similar Compounds
4,4-Dimethylcyclopent-2-en-1-one: The non-fluorinated parent compound.
5,5-Dimethylcyclopent-2-en-1-one: A structural isomer with different substitution patterns.
4,4-Dimethyl-2-cyclopenten-1-ol: An alcohol derivative with similar structural features.
Uniqueness
5-Fluoro-4,4-dimethylcyclopent-2-en-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
61604-03-3 |
|---|---|
分子式 |
C7H9FO |
分子量 |
128.14 g/mol |
IUPAC 名称 |
5-fluoro-4,4-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H9FO/c1-7(2)4-3-5(9)6(7)8/h3-4,6H,1-2H3 |
InChI 键 |
OYMDTYCXSKFBEE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC(=O)C1F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dispiro[2.2.2~6~.2~3~]decan-4-one](/img/structure/B14594519.png)
![3-{[(Propan-2-yl)oxy]methyl}-5H-1,4,2-dioxazol-5-one](/img/structure/B14594534.png)


![2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594547.png)


![4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14594565.png)






